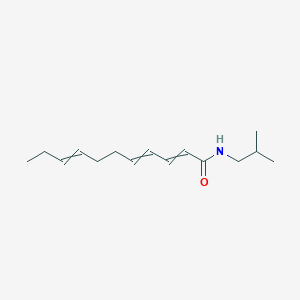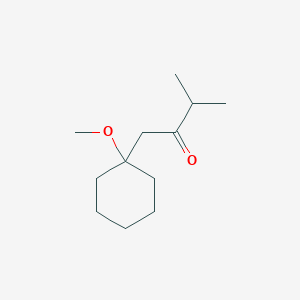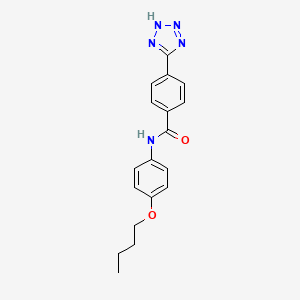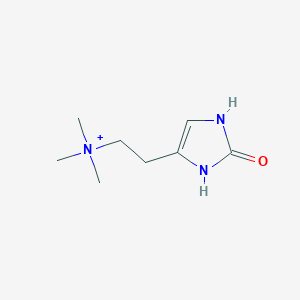![molecular formula C10H10N2OS2 B12521943 Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate CAS No. 651713-96-1](/img/structure/B12521943.png)
Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, which contribute to their diverse chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate typically involves the reaction of 2-mercaptobenzothiazole with methyl 2-bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of the 2-mercaptobenzothiazole attacks the carbon atom of the methyl 2-bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate, known for its use in rubber vulcanization and as a corrosion inhibitor.
Benzothiazole: The parent compound of the benzothiazole family, widely studied for its diverse biological activities.
2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: A related compound with potential anticonvulsant and neuroprotective properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
651713-96-1 |
|---|---|
Formule moléculaire |
C10H10N2OS2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
methyl 2-(1,3-benzothiazol-2-ylsulfanyl)ethanimidate |
InChI |
InChI=1S/C10H10N2OS2/c1-13-9(11)6-14-10-12-7-4-2-3-5-8(7)15-10/h2-5,11H,6H2,1H3 |
Clé InChI |
HVTFJXPYEKSUAN-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)CSC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)

![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
![Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521876.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12521880.png)
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)


![4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol](/img/structure/B12521898.png)
![1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]](/img/structure/B12521913.png)
![1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12521916.png)
![3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12521922.png)

![Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-](/img/structure/B12521938.png)
